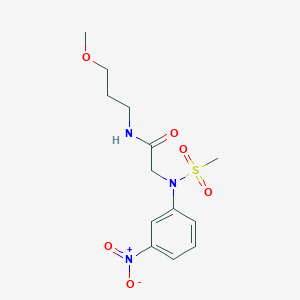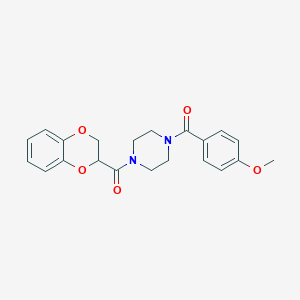
N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
Vue d'ensemble
Description
"N1-(3-methoxypropyl)-N2-(methylsulfonyl)-N2-(3-nitrophenyl)glycinamide" is a compound that can be studied in the context of organic and medicinal chemistry. Its unique structure allows for various chemical reactions and interactions.
Synthesis Analysis
Research on similar compounds, such as the study of glycosyl triflates from thioglycosides using S-(4-methoxyphenyl) benzenethiosulfinate and trifluoromethanesulfonic anhydride, provides insights into the potential methods of synthesizing related compounds (Crich & Smith, 2000).
Molecular Structure Analysis
Studies on compounds like N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfonyl]propanamides have examined their molecular structure using spectroscopic and theoretical methods, offering a framework for understanding similar molecular structures (Olivato et al., 2009).
Chemical Reactions and Properties
The reactivity and properties of related compounds can be inferred from studies like the formation of bicyclic sultams from N-(2,3-Dibromopropyl)- and N-(3,4-dibromobutyl)(methoxycarbonyl)methanesulfanilides (Rassadin et al., 2009).
Physical Properties Analysis
The physical properties of such compounds can be deduced from studies on related molecules, like the effect of N-methyl substituents in 2-Methoxycarbonylphenylsulfamides on their kinetics and mechanism of formation (Sedlák et al., 1997).
Chemical Properties Analysis
Research on the synthesis and characterisation of similar compounds, such as the synthesis of methyl sulfomycinate, sulfomycinic amide, and sulfomycinine, provide insights into their chemical properties (Bagley & Glover, 2006).
Applications De Recherche Scientifique
Synthetic Applications and Chemical Properties
Facile Access to Bicyclic Sultams : The compound serves as a precursor in the synthesis of bicyclic sultams, highlighting its utility in constructing complex sulfur-containing heterocycles. The synthesis involves treatment with potassium carbonate in DMF, demonstrating the compound's role in facilitating the construction of bicyclic structures with potential pharmacological activities (Rassadin et al., 2009).
Weinreb Amide Based Synthetic Equivalents : The compound is used to develop new synthetic equivalents for the convenient synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline framework. This application underscores its significance in the synthesis of complex organic molecules, offering a pathway to a wide range of chemical entities with potential biological activities (Kommidi et al., 2010).
Aldehyde Dehydrogenase Inhibitors : N1-hydroxylated derivatives of chlorpropamide and its analogs, including the compound , have been studied as inhibitors of aldehyde dehydrogenase in vivo. This research points to the potential therapeutic applications of these compounds in modulating metabolic pathways (Lee et al., 1992).
Medicinal Chemistry and Biological Activity
- Osteoclastogenesis and Bone Loss Prevention : A related compound, N-phenyl-methylsulfonamido-acetamide (PMSA), has been studied for its osteoclast inhibitory activity, showcasing the potential of sulfonamide derivatives in treating conditions such as osteoporosis by reducing osteoclast activity and preventing bone loss (Cho et al., 2020).
Materials Science and Polymer Chemistry
- Controlled Radical Polymerization : The compound's derivatives are involved in the controlled/“living” polymerization processes, such as RAFT polymerization of N-isopropylacrylamide, indicating its utility in the synthesis of polymers with specific properties. This application is crucial for developing smart materials with applications in drug delivery and tissue engineering (Convertine et al., 2004).
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O6S/c1-22-8-4-7-14-13(17)10-15(23(2,20)21)11-5-3-6-12(9-11)16(18)19/h3,5-6,9H,4,7-8,10H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSAFVRKHYXWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4632065.png)

![3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4632075.png)
![1-ethyl-4-[(methyl{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4632083.png)
![4-chloro-3-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4632094.png)
![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4632101.png)
![4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4632106.png)

![5-(2-propoxybenzylidene)-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4632118.png)
![N-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B4632133.png)
![2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1-[4-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4632143.png)

![methyl 3-bromo-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4632151.png)